molecular formula C12H10N4O2S B12574433 6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione CAS No. 475631-27-7

6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione

Cat. No.: B12574433
CAS No.: 475631-27-7
M. Wt: 274.30 g/mol
InChI Key: UHIWBMOYBCQZJG-UHFFFAOYSA-N
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Description

6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that contains a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl and ethenyl groups attached to the triazine ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the triazine ring in the presence of a palladium catalyst.

    Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5-[2-(4-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione
  • 6-Methyl-5-[2-(2-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione

Uniqueness

6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione is unique due to the specific position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the ethenyl group also imparts additional reactivity, making it a versatile compound for various applications.

Properties

CAS No.

475631-27-7

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-methyl-5-[2-(3-nitrophenyl)ethenyl]-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C12H10N4O2S/c1-8-11(13-12(19)15-14-8)6-5-9-3-2-4-10(7-9)16(17)18/h2-7H,1H3,(H,13,15,19)

InChI Key

UHIWBMOYBCQZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N=C1C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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